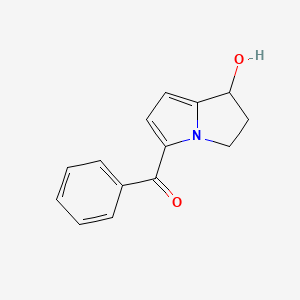

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL is a pyrrolizine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant case studies, highlighting its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound possesses the following characteristics:

- Molecular Formula : C14H13N2O2

- Molecular Weight : Approximately 225.26 g/mol

- Structural Features : The compound features a pyrrolizine ring structure with a benzoyl substituent and a hydroxyl group, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties . Its structural similarity to ketorolac, a well-established nonsteroidal anti-inflammatory drug (NSAID), suggests that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.

The proposed mechanisms of action for this compound include:

- COX Inhibition : Similar to ketorolac, this compound may inhibit COX enzymes, leading to decreased production of prostaglandins responsible for inflammation and pain.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant effects, which could further enhance its therapeutic profile by reducing oxidative stress in biological systems.

Synthesis Methods

Several synthetic pathways have been developed for the production of this compound. Notable methods include:

- Condensation Reactions : Utilizing benzoyl chloride and piperidine under basic conditions to yield the desired pyrrolizine derivative.

- Microwave-Assisted Synthesis : Employing microwave irradiation to expedite the reaction process and improve yields .

Anti-inflammatory Studies

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response, with higher concentrations yielding more pronounced anti-inflammatory effects.

Analgesic Effects

In another investigation focusing on pain relief, the compound exhibited analgesic properties comparable to those of ketorolac in pain models. The study highlighted its potential as an alternative analgesic agent with fewer side effects than traditional NSAIDs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ketorolac | NSAID | Established analgesic effects; widely used clinically |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Pyrrolizine Derivative | Lacks hydroxyl group; potential for different reactivity |

| 5-Acetyl-2,3-dihydro-1H-pyrrolizin | Pyrrolizine Derivative | Acetyl group instead of benzoyl; altered biological activity |

This table illustrates how the presence of specific functional groups in this compound may contribute to distinct biological activities not observed in other derivatives.

特性

IUPAC Name |

(7-hydroxy-6,7-dihydro-5H-pyrrolizin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7,13,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQHNULBCSHICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154476-25-2 |

Source

|

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154476252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-OL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1N9717B7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。